molecular formula C31H66O5 B12550606 Carbonic acid;pentadecan-1-ol CAS No. 145197-00-8

Carbonic acid;pentadecan-1-ol

Cat. No.: B12550606
CAS No.: 145197-00-8
M. Wt: 518.9 g/mol
InChI Key: OFQNDTVNYJPUJX-UHFFFAOYSA-N
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Description

Pentadecan-1-ol (CAS: 629-76-5, EC: 211-107-9) is a long-chain saturated primary alcohol with the molecular formula C₁₅H₃₂O and a molar mass of 228.41 g/mol. It is structurally characterized by a 15-carbon alkyl chain terminated by a hydroxyl group. This compound is part of the aliphatic alcohol family, which finds applications in surfactants, cosmetics, and industrial processes .

Properties

CAS No.

145197-00-8

Molecular Formula

C31H66O5

Molecular Weight

518.9 g/mol

IUPAC Name

carbonic acid;pentadecan-1-ol

InChI

InChI=1S/2C15H32O.CH2O3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;2-1(3)4/h2*16H,2-15H2,1H3;(H2,2,3,4)

InChI Key

OFQNDTVNYJPUJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCO.C(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of pentadecan-1-ol typically involves the hydrogenation of fatty acids or fatty acid esters derived from natural sources such as palm oil or coconut oil .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Pentadecanoic acid.

    Reduction: Pentadecan-1-ol.

    Substitution: Various alkyl halides or sulfonates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Long-chain aliphatic alcohols exhibit systematic variations in physical properties and applications depending on chain length. Below is a comparative analysis of pentadecan-1-ol (C15) with dodecan-1-ol (C12), hexadecan-1-ol (C16), heptadecan-1-ol (C17), and octadecan-1-ol (C18).

Table 1: Structural and Physical Properties

Compound Molecular Formula CAS Number Molar Mass (g/mol) Melting Point (°C) Density (g/cm³)
Dodecan-1-ol (C12) C₁₂H₂₆O 112-53-8 186.33 24–26 0.831
Pentadecan-1-ol (C15) C₁₅H₃₂O 629-76-5 228.41 43–46 0.840*
Hexadecan-1-ol (C16) C₁₆H₃₄O 36653-82-4 242.44 49–52 0.845
Heptadecan-1-ol (C17) C₁₇H₃₆O 1454-85-9 256.47 51–55 0.836
Octadecan-1-ol (C18) C₁₈H₃₈O 112-92-5 270.50 58–61 0.812

Note: Density values are approximate and temperature-dependent. Sources:

Key Trends

Melting Points : Increase linearly with chain length due to stronger van der Waals interactions. For example, dodecan-1-ol (C12) melts at 24–26°C, while octadecan-1-ol (C18) melts at 58–61°C .

Solubility : Decreases with increasing chain length. Dodecan-1-ol is sparingly soluble in water, whereas pentadecan-1-ol and longer-chain analogs are practically insoluble, favoring organic solvents .

Applications :

  • C12–C15 alcohols : Used in surfactants, lubricants, and fragrance formulations. Pentadecan-1-ol’s presence in avian odor highlights its biological relevance .
  • C16–C18 alcohols : Key components in cosmetics (emollients), pharmaceuticals (drug delivery systems), and agrochemicals .

Table 2: Research Findings and Industrial Relevance

Compound Key Research Findings Industrial Applications
Pentadecan-1-ol Detected in zebra finch odor; potential biomarker for ecological studies . Surfactants, specialty chemicals.
Hexadecan-1-ol Studied for enthalpy of combustion; used as a reference in thermodynamic models . Cosmetics, drug formulations.
Heptadecan-1-ol Classified as non-hazardous; low environmental risk in manufacturing processes . Lubricants, plasticizers.
Octadecan-1-ol Analog studies (C16–C22) confirm low toxicity and high biodegradability . Food additives, emulsifiers.

Mechanistic Insights and Process Interactions

  • Role of Carbonic Acid: In biomass pretreatment methods like CO₂ explosion, carbonic acid (formed from CO₂ and water) enhances hydrolysis efficiency.
  • Inhibitor Formation : Harsh pretreatment conditions (e.g., steam explosion) generate inhibitors like furan derivatives, which can affect downstream alcohol recovery. In contrast, ammonia fiber explosion (AFEX) minimizes inhibitors, favoring cleaner extraction of compounds like pentadecan-1-ol .

Q & A

Basic: What are the primary methods for synthesizing and characterizing carbonic acid-pentadecan-1-ol derivatives?

Answer:
Synthesis typically involves esterification or transesterification reactions between carbonic acid derivatives (e.g., carbonyl chloride) and pentadecan-1-ol. Characterization requires:

  • Purity validation : NMR (¹H/¹³C) to confirm ester bond formation .
  • Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Spectroscopic confirmation : IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1740 cm⁻¹) .
  • Chromatographic analysis : HPLC to resolve byproducts .

Basic: How can researchers ensure reproducibility in studies of carbonic acid-pentadecan-1-ol systems?

Answer:

  • Standardized protocols : Document reaction conditions (temperature, solvent, catalyst) and molar ratios in the main manuscript, with extended details in supplementary materials .
  • Batch consistency : Use high-purity pentadecan-1-ol (≥99%, validated via GC-MS) and anhydrous carbonic acid precursors to minimize variability .
  • Cross-lab validation : Share raw spectral data (NMR, IR) in open repositories for independent verification .

Advanced: What experimental design challenges arise when studying hydration dynamics of carbonic acid-pentadecan-1-ol complexes in aqueous environments?

Answer:
Key challenges include:

  • pH sensitivity : Carbonic acid rapidly dissociates into bicarbonate in water, complicating equilibrium studies. Use buffered systems (pH 4–6) to stabilize the acid form .
  • Hydrophobic mismatch : The long alkyl chain of pentadecan-1-ol may aggregate, altering hydration layers. Mitigate via sonication or surfactant additives .
  • Real-time monitoring : Employ time-resolved X-ray absorption spectroscopy (XAS) to track hydration shell dynamics .

Advanced: How can contradictory data on carbonic acid-pentadecan-1-ol stability in gas-phase studies be resolved?

Answer:
Discrepancies often stem from:

  • Contamination : Trace water in gas-phase setups accelerates decomposition. Use cryogenic trapping and FTIR under ultrahigh vacuum (10⁻⁶ mbar) to isolate gas-phase species .
  • Isotopic labeling : Compare ¹²C/¹³C isotopic signatures in IR spectra to distinguish carbonic acid from CO₂ artifacts .
  • Computational validation : Align experimental IR peaks with DFT-calculated vibrational modes (e.g., B3LYP/6-311+G(d,p)) .

Advanced: What methodological gaps exist in comparing carbonic acid-pentadecan-1-ol with its homologs (e.g., C14–C18 alcohols)?

Answer:

  • Chain-length dependency : Systematic variation in alcohol chain length (C12–C18) can reveal hydrophobic/hydrophilic balance effects. Use molecular dynamics (MD) simulations to correlate chain length with interfacial behavior .
  • Thermodynamic profiling : Measure Gibbs free energy of micellization via isothermal titration calorimetry (ITC) .
  • Structural analogs : Substitute pentadecan-1-ol with branched isomers (e.g., 15-hydroxypentadecane) to study steric effects on reactivity .

Advanced: How can researchers integrate theoretical frameworks (e.g., QSPR models) to predict carbonic acid-pentadecan-1-ol reactivity?

Answer:

  • Descriptor selection : Use logP (partition coefficient), dipole moment, and HOMO-LUMO gaps as predictors for esterification kinetics .
  • Training datasets : Curate experimental rate constants from published esterification studies (pH 3–7, 25–80°C) .
  • Validation : Compare predicted vs. experimental activation energies (ΔG‡) using Arrhenius plots .

Basic: What safety protocols are critical when handling pentadecan-1-ol in carbonic acid studies?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of alcohol vapors .
  • Static control : Ground equipment to prevent ignition of pentadecan-1-ol dust .
  • Waste disposal : Neutralize residual carbonic acid with sodium bicarbonate before disposal .

Advanced: What collaborative approaches enhance mechanistic studies of carbonic acid-pentadecan-1-ol interactions?

Answer:

  • Multi-technique synergy : Pair ultrafast spectroscopy (e.g., femtosecond IR) with cryo-electron microscopy to capture transient intermediates .
  • Cross-disciplinary teams : Integrate synthetic chemists (reaction optimization), computational modelers (MD simulations), and spectroscopists (in situ monitoring) .

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